molecular formula C61H89N7O15 B588913 (2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide CAS No. 130406-04-1

(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide

Cat. No.: B588913
CAS No.: 130406-04-1
M. Wt: 1160.417
InChI Key: YUFMVGHKGJSIOO-ONESJPRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound contains several modified amino acids, such as N-methylated leucine and tyrosine, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also use liquid-phase peptide synthesis (LPPS) for certain steps to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

    Reduction: Reduction reactions can occur at disulfide bonds if present.

    Substitution: Substitution reactions can modify side chains of amino acids.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.

Scientific Research Applications

Chemistry

    Peptide-based catalysts: Used in asymmetric synthesis and other catalytic processes.

    Molecular probes: Modified peptides can serve as probes for studying protein interactions.

Biology

    Signal transduction studies: Peptides can mimic or inhibit natural signaling molecules.

    Protein engineering: Used to design proteins with novel functions.

Medicine

    Drug development: Peptides can be developed as therapeutic agents for various diseases.

    Vaccine design: Peptides are used in the development of peptide-based vaccines.

Industry

    Biomaterials: Peptides are used in the design of novel biomaterials for medical and industrial applications.

    Agriculture: Peptides can be used as biopesticides or growth regulators.

Mechanism of Action

The mechanism of action of “(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide” depends on its specific structure and target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The modified amino acids in this compound may enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    Unk-Pro-Leu-aThr(1)-Unk-DL-Leu-Pro-Tyr-(1): A similar peptide without N-methylation.

    Unk-Pro-N(Me)Leu-aThr(1)-Unk-DL-Leu-Pro-D-Tyr-(1): A similar peptide with N-methylation only on leucine.

Uniqueness

“(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[213

Properties

CAS No.

130406-04-1

Molecular Formula

C61H89N7O15

Molecular Weight

1160.417

IUPAC Name

(2S)-N-[(2S)-1-[[(8S,12S,13R,16S,17S,20R,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2R)-2-hydroxy-2-phenylacetyl]-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C61H89N7O15/c1-33(2)29-42-57(76)67-27-17-21-43(67)59(78)66(12)46(31-39-23-25-41(81-13)26-24-39)61(80)82-38(10)50(56(75)63-49(35(5)6)47(69)32-48(70)83-53(36(7)8)51(71)37(9)54(73)62-42)64-55(74)45(30-34(3)4)65(11)58(77)44-22-18-28-68(44)60(79)52(72)40-19-15-14-16-20-40/h14-16,19-20,23-26,33-38,42-47,49-50,52-53,69,72H,17-18,21-22,27-32H2,1-13H3,(H,62,73)(H,63,75)(H,64,74)/t37?,38-,42?,43-,44-,45-,46+,47-,49+,50-,52+,53-/m0/s1

InChI Key

YUFMVGHKGJSIOO-ONESJPRPSA-N

SMILES

CC1C(C(=O)NC(C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)O1)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O)C(C)C)NC(=O)C(CC(C)C)N(C)C(=O)C4CCCN4C(=O)C(C5=CC=CC=C5)O

Origin of Product

United States

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